molecular formula C8H8ClNO2 B1593966 Etrofol CAS No. 3942-54-9

Etrofol

Cat. No. B1593966
CAS RN: 3942-54-9
M. Wt: 185.61 g/mol
InChI Key: ZAGNMMRDHSEOPE-UHFFFAOYSA-N
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Description



  • Etrofol is a lipid-based emulsion formula containing soybean oil, glycerol, and purified egg phosphatide.

  • It is insoluble and has a rapid onset of action due to its high lipid solubility.

  • The generic formulation uses sodium metabisulfite as a preservative.

  • Etrofol is commonly used for induction and maintenance of general anesthesia and sedation in critically ill patients.





  • Synthesis Analysis



    • Etrofol is synthesized from 2-chlorophenol and methyl isocyanate.





  • Molecular Structure Analysis



    • Molecular formula: C8H8ClNO2

    • Molecular weight: 185.61 g/mol

    • Structure:





  • Chemical Reactions Analysis



    • Etrofol acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) through GABAA receptors in the central nervous system.

    • It potentiates GABA’s inhibitory actions by increasing chloride influx and hyperpolarization of postsynaptic neuronal membranes.





  • Physical And Chemical Properties Analysis



    • Etrofol is harmful if swallowed and toxic in contact with skin.

    • Precautions include thorough handwashing after handling and avoiding ingestion.

    • Storage should be locked up, and disposal should follow regulations.




  • Scientific Research Applications

    Big Data Integration in Scientific Research

    • Application : Etrofol plays a role in big data integration for scientific research, particularly in medical research data sharing. This involves a hybrid Extract, Transform, Load (ETL) approach, integrating data and metadata from diverse sources, enhancing efficiency in data sharing and accessibility for scientific research purposes (Kathiravelu et al., 2018).

    Environmental Impact and Biodegradation

    • Application : Etrofol, identified as N-ethyl perfluorooctane sulfonamide (EtFOSA), is used in pesticides like Sulfluramid. Research has explored its uptake, leaching, and biodegradation in environmental settings, such as soil-carrot mesocosms. This is crucial for understanding its environmental impact and degradation processes (Zabaleta et al., 2018).

    Ecological and Health Concerns

    • Application : Studies on Sulfluramid, which contains EtFOSA, have been conducted to understand its ecological and health implications. These include the assessment of Sulfluramid's environmental fate, its biotransformation products, and potential health hazards, especially in regions like Brazil where its use is extensive (Gilljam et al., 2016).

    Soil Biotransformation

    • Application : The biotransformation of EtFOSA (Sulfluramid) in soil has been quantitatively studied. Understanding its degradation pathways and environmental persistence is vital for assessing its long-term ecological impact, as it can degrade into perfluorooctane sulfonic acid (PFOS) (Avendaño and Liu, 2015).

    Agricultural Impact

    • Application : EtFOSA's impact on agriculture, particularly through its use in pesticides, has been studied. This includes its occurrence in various agricultural components like soil and plants, indicating the broader environmental impact of its use in agriculture (Nascimento et al., 2018).

    Reductive Degradation Process

    • Application : Studies have explored the reductive degradation process of PFOS, a potential degradation product of EtFOSA. This research is significant in developing methods for the destruction of persistent organic pollutants, including PFAS and other recalcitrant halogenated organic compounds (Su et al., 2019).

    Ethology-Based Cognitive Infocommunications

    • Application : Etrofol's concepts have been explored in the context of ethology-based Cognitive Infocommunications (CogInfoCom), demonstrating its potential in applications like teleoperation in industrial settings (Persa et al., 2012).

    Plant Uptake and Biotransformation

    • Application : Research on the uptake and metabolism of N-EtFOSA (a form of Etrofol) in plants, such as wheat, soybean, and pumpkin, highlights its biotransformation pathways in plants. This study is important for understanding how plants interact with and transform Etrofol-related compounds, with implications for ecological exposure and risk assessment (Zhao et al., 2018).

    Safety And Hazards



    • Etrofol poses risks of acute toxicity and skin contact.

    • Safety data sheet: Etrofol SDS




  • Future Directions



    • More studies are recommended to establish the safety of herbal medicines like Etrofol.




    Please note that the safety of Etrofol should be clarified before its use12


    properties

    IUPAC Name

    (2-chlorophenyl) N-methylcarbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H8ClNO2/c1-10-8(11)12-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZAGNMMRDHSEOPE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNC(=O)OC1=CC=CC=C1Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H8ClNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID3058084
    Record name CPMC
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    Molecular Weight

    185.61 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    White solid; [HSDB]
    Record name o-Chlorophenyl methylcarbamate
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    Solubility

    SOL IN ACETONE, METHANOL, ETHANOL, DIMETHYLFORMAMIDE
    Record name O-CHLOROPHENYL METHYLCARBAMATE
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    Vapor Pressure

    0.00831 [mmHg]
    Record name o-Chlorophenyl methylcarbamate
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    Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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    Product Name

    2-Chlorophenyl methylcarbamate

    Color/Form

    WHITE CRYSTALS

    CAS RN

    3942-54-9
    Record name 2-Chlorophenyl N-methylcarbamate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3942-54-9
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    Record name o-Chlorophenyl methylcarbamate
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    Record name Carbamic acid, N-methyl-, 2-chlorophenyl ester
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    Record name 2-chlorophenyl methylcarbamate
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    Record name O-CHLOROPHENYL METHYLCARBAMATE
    Source FDA Global Substance Registration System (GSRS)
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    Record name O-CHLOROPHENYL METHYLCARBAMATE
    Source Hazardous Substances Data Bank (HSDB)
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    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Melting Point

    90-91 °C
    Record name O-CHLOROPHENYL METHYLCARBAMATE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2609
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    5
    Citations
    SW Wesley - 1981 - search.proquest.com
    34 aryl carbamates which were synthesized in the laboratory and 4 commercial carbamates, were screened for delayed neurotoxicity in the White Leghorn hen. Several carbamates …
    Number of citations: 2 search.proquest.com
    HV Duong, TC Nguyen, XT Nguyen… - Journal of …, 2022 - pdfs.semanticscholar.org
    The presence of pesticide residues was investigated in the organic rice production model in An Giang province, Vietnam. A total number of sixteen pesticide residues was been …
    Number of citations: 3 pdfs.semanticscholar.org
    J Suvanto - 2013 - trepo.tuni.fi
    Carbon dioxide capture from large point sources, such as power plants using fossil fuels, is essential for mitigating further global warming. New combustion methods are being …
    Number of citations: 3 trepo.tuni.fi
    DJ Schell, TM Beckler, KM Bowman… - 1993 - apps.dtic.mil
    In response to the growing number of environmental laws and regulations worldwide, the US Army adopted an environmental compliance program that identifies compliance problems …
    Number of citations: 2 apps.dtic.mil
    BD McGarvey - Journal of Chromatography A, 1993 - Elsevier
    High-performance liquid chromatographic methods of analysis for 31 N-methylcarbamate pesticides and 46 of their metabolises in water, soil, plant and air samples are reviewed. …
    Number of citations: 130 www.sciencedirect.com

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